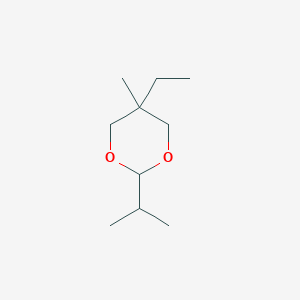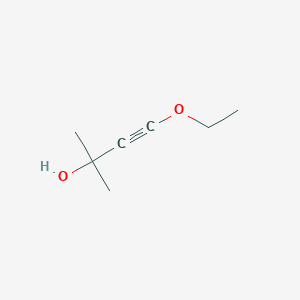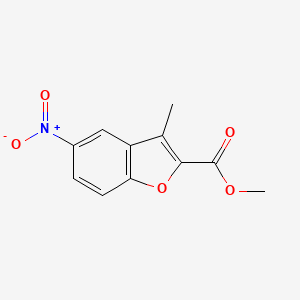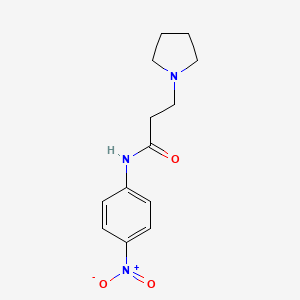
N,N'-Bis(p-acetylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(p-acetylphenyl)urea: is a chemical compound with the molecular formula C17H16N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with p-acetylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-acetylphenyl)urea typically involves the reaction of p-acetylphenyl isocyanate with an appropriate amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods: Industrial production of N,N’-Bis(p-acetylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for economy and ease of execution, often prioritizing resource-efficient and environmentally friendly processes .
化学反应分析
Types of Reactions: N,N’-Bis(p-acetylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
N,N’-Bis(p-acetylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism by which N,N’-Bis(p-acetylphenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
- N,N’-Bis(p-methoxyphenyl)urea
- N,N’-Bis(p-trifluoromethoxyphenyl)urea
- N,N’-Bis(p-chlorophenyl)urea
Comparison: N,N’-Bis(p-acetylphenyl)urea is unique due to its specific acetyl substitution, which may confer distinct chemical and biological properties. For example, the acetyl group may influence the compound’s reactivity, solubility, and interaction with biological targets .
属性
CAS 编号 |
20782-48-3 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
1,3-bis(4-acetylphenyl)urea |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |
InChI 键 |
JUXJZTJLUULZRU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


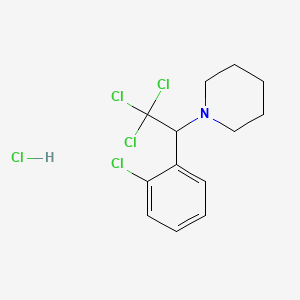
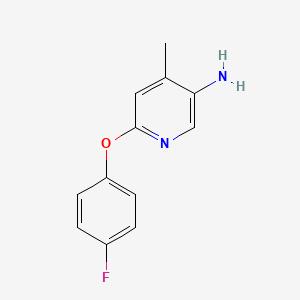

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
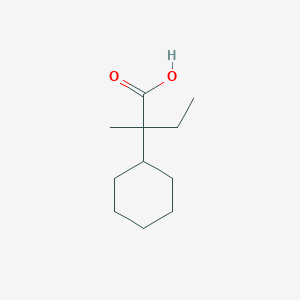
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

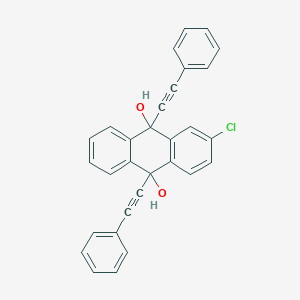
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
